1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol
Overview
Description
1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol is a chemical compound with the molecular formula C13H18ClNO. It is characterized by the presence of a piperidine ring attached to a chlorophenyl group, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with piperidine under reductive conditions to form the corresponding amine. This intermediate is then subjected to a reduction reaction to yield the final product, this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products:
Oxidation: Formation of 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanone.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The piperidine ring and chlorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may exert its effects through inhibition or activation of these targets, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
- 1-[4-Chloro-2-(1-piperidyl)phenyl]methanol
- 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanone
- 1-[4-Chloro-2-(1-piperidyl)phenyl]propane
Uniqueness: 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol is unique due to its specific structural features, such as the presence of both a piperidine ring and a chlorophenyl group attached to an ethanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(4-chloro-2-piperidin-1-ylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(16)12-6-5-11(14)9-13(12)15-7-3-2-4-8-15/h5-6,9-10,16H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBWIACOEYMDGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)N2CCCCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214779 | |
Record name | Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097800-65-0 | |
Record name | Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097800-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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